2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine
Overview
Description
2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrrolidine ring in this compound adds to its potential biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the reaction of a pyrazine derivative with a pyrrolidine derivative under palladium catalysis, followed by chlorination to introduce the chloro group.
Chemical Reactions Analysis
2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Coupling Reactions: The pyrazine ring can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring and the pyrazine core are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine can be compared with other pyrazine and pyrrolidine derivatives. Similar compounds include:
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrrolidine-2,5-dione derivatives: These compounds also contain the pyrrolidine ring and are known for their biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-7-8-2-5-14(6-8)10-9(11)12-3-4-13-10/h3-4,8H,2,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZMUBCHRXQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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